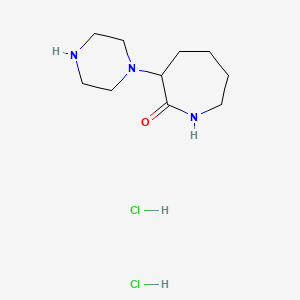![molecular formula C16H14BrN3O2 B2965255 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396854-81-1](/img/structure/B2965255.png)
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . Another study reported the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrated how these compounds can be selectively elaborated along multiple growth vectors .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The pyrazolo[1,5-a]pyridine core is a fused ring system containing a pyrazole ring and a pyridine ring . The bromo, methoxy, and benzamide groups are likely to be attached at specific positions on this core.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, N-1 and N-2 can be accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Applications De Recherche Scientifique
Fluorescent Probes for Bioimaging
This compound has been identified as a strategic component for optical applications, particularly as a fluorescent probe . Its photophysical properties can be tuned, which is crucial for bioimaging applications. The presence of electron-donating groups enhances both absorption and emission behaviors, making it a valuable tool for studying the dynamics of intracellular processes.
Chemosensors
Due to its structural characteristics, this compound can serve as a chemosensor . The heteroatoms within its structure make it a potential chelating agent for ions, which is beneficial for detecting specific molecules or ions within biological or environmental samples.
Organic Light-Emitting Devices (OLEDs)
The compound’s solid-state emission intensities suggest its utility in the design of OLEDs . By selecting the appropriate structural modifications, it can be used to create materials that emit light efficiently, which is essential for the development of display and lighting technologies.
TRK Inhibitors for Cancer Therapy
Derivatives of this compound have been evaluated as TRK inhibitors, which are important in the treatment of cancers associated with the proliferation and differentiation of cells . These inhibitors can potentially be used to treat various types of cancer, including colorectal cancer and non-small cell lung cancer.
Photobleaching Performance
The compound exhibits good photobleaching performance, which is a desirable property for long-term imaging applications . This allows for continuous observation of biological samples without significant loss of fluorescence over time.
Solid-State Emitters
With the ability to emit light in the solid state, this compound can be used to design solid-state emitters . These are important for applications that require stable light sources, such as sensors and analytical devices.
Synthetic Methodology
The compound can be synthesized using simpler and greener methods compared to other fluorophores . This makes it an environmentally friendly option for various applications that require fluorescent materials.
Drug Design and Discovery
The compound’s derivatives have been used in drug design and discovery, particularly in the synthesis of small-molecule inhibitors . These inhibitors are crucial for targeting specific proteins or pathways involved in disease processes.
Safety and Hazards
While specific safety and hazard data for this compound is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, functionalization, and potential applications, particularly in the field of medicinal chemistry. Given the biological activity of similar compounds, it could be of interest to investigate the potential of this compound as a lead for the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division. Consequently, the cell cannot proceed to the next stages of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the significant inhibition of cell growth . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within cells .
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-12-5-6-14(17)13(8-12)16(21)18-9-11-10-19-20-7-3-2-4-15(11)20/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBCMESDVJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

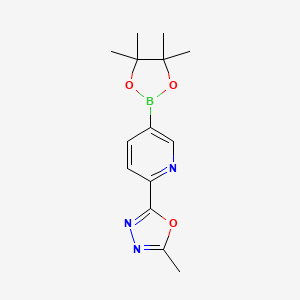
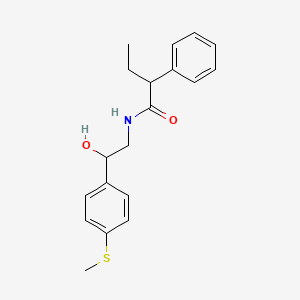
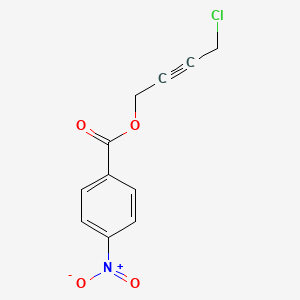
![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)
![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
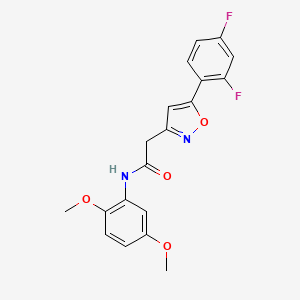
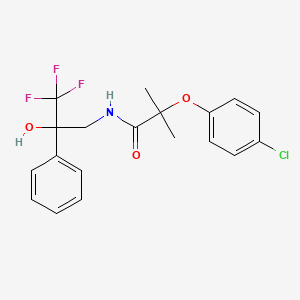

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)

